2beta-Hydroxy-1beta,4aalpha-dimethyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

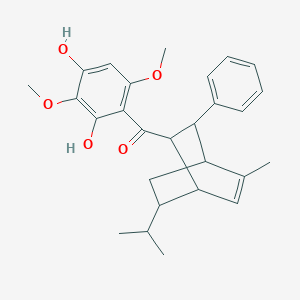

2beta-Hydroxy-1beta,4aalpha-dimethyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid: is a complex organic compound with the molecular formula C20H28O5 It is a derivative of gibbane, a class of compounds known for their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2beta-Hydroxy-1beta,4aalpha-dimethyl-8-methylenegibbane-1alpha,10beta-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the gibbane skeleton.

Carboxylation: Addition of carboxylic acid groups through reactions with carbon dioxide or other carboxylating agents.

Methylation: Introduction of methyl groups to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

化学反応の分析

反応の種類:

酸化: この化合物は酸化反応を起こし、ケトンまたはアルデヒドを生成します。

還元: 還元反応は、カルボン酸基をアルコールまたはアルデヒドに変換できます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3).

還元剤: 水素化リチウムアルミニウム (LiAlH4)、水素化ホウ素ナトリウム (NaBH4).

置換試薬: ハロゲン化剤、求核剤.

主要な生成物:

酸化生成物: ケトン、アルデヒド。

還元生成物: アルコール、アルデヒド。

置換生成物: ハロゲン化誘導体、求核置換化合物.

4. 科学研究への応用

化学:

触媒作用: この化合物は、その独特の構造により、有機反応における潜在的な触媒となります。

生物学:

医学:

産業:

科学的研究の応用

Chemistry:

Catalysis: The compound’s unique structure makes it a potential catalyst in organic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: Its structural features are explored for developing new pharmaceuticals with specific biological activities.

Industry:

作用機序

2β-ヒドロキシ-1β,4aα-ジメチル-8-メチレンギバン-1α,10β-ジカルボン酸の作用機序は、特定の分子標的との相互作用を伴います。ヒドロキシル基とカルボン酸基により、この化合物は、タンパク質や酵素と水素結合やイオン相互作用を形成することができます。 これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

類似化合物との比較

類似化合物:

ジベレリンA9: 構造的特徴が似ていますが、生物活性が異なる別のギバン誘導体です.

ジベレリンA15: ギバン骨格を共有していますが、異なる官能基と反応性を持ちます.

独自性: 2β-ヒドロキシ-1β,4aα-ジメチル-8-メチレンギバン-1α,10β-ジカルボン酸は、その特定の置換パターンと、ヒドロキシル基とカルボン酸基の両方の存在により、独特です。

特性

分子式 |

C20H28O5 |

|---|---|

分子量 |

348.4 g/mol |

IUPAC名 |

5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |

InChI |

InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25) |

InChIキー |

NJEWNTGSXKRWKA-UHFFFAOYSA-N |

正規SMILES |

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![D-Glucitol,1,5-anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-,tetraacetate, (1S)-](/img/structure/B12302492.png)

![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)